Class-Level Comparison of Alkoxy Substituent Impact on Anti-HIV-1 Activity and Bioavailability in Arylpiperazinyl Fluoroquinolones
In a series of arylpiperazinyl fluoroquinolones, modification at the C-8 position with a difluoromethoxy group was found to be inferior to a trifluoromethyl group for achieving high anti-HIV-1 activity. While not a direct comparator for the aniline building block itself, this class-level data from a related arylpiperazine scaffold provides quantitative evidence that the choice of fluoroalkoxy substituent significantly impacts both in vitro potency and in vivo pharmacokinetics. [1]
| Evidence Dimension | Anti-HIV-1 activity and oral bioavailability in monkeys |
|---|---|
| Target Compound Data | Activity with -OCF2H group: Not specifically quantified, but described as inferior to -CF3 in this scaffold class. |
| Comparator Or Baseline | Arylpiperazinyl fluoroquinolone with a C-8 trifluoromethyl (-CF3) group |
| Quantified Difference | Compounds with the -CF3 group achieved IC50 < 50 nM in vitro and >90% oral bioavailability in monkeys. The -OCF2H analog was inferior. [1] |
| Conditions | In vitro anti-HIV-1 assay and in vivo pharmacokinetic study in monkeys. [1] |
Why This Matters
This demonstrates that the specific fluoroalkoxy group (difluoromethoxy vs. trifluoromethyl) on an arylpiperazine scaffold can be a critical determinant of both target potency and systemic exposure, which is crucial for selecting the correct building block to achieve desired in vivo efficacy.
- [1] Ohmine, T., Katsube, T., Tsuzaki, Y., Kazui, M., Kobayashi, N., Komai, T., ... & Yamashita, M. (2002). Anti-HIV-1 activities and pharmacokinetics of new arylpiperazinyl fluoroquinolones. Bioorganic & Medicinal Chemistry Letters, 12(2), 179-182. View Source
